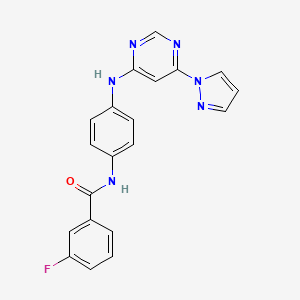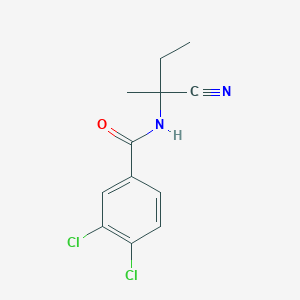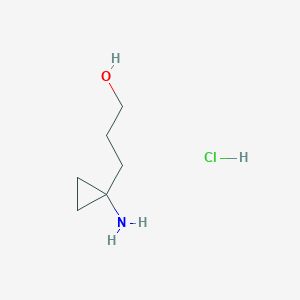
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, an ethoxy group (-OCH2CH3), a carboxamide group (-CONH2), and a bromophenyl group (a benzene ring with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” are not available, similar compounds are often synthesized through various organic reactions. For instance, a related compound, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, is synthesized by an amidation reaction .
Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.
Chemical Reactions Analysis
The chemical reactions involving “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” would depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo reactions such as Suzuki cross-coupling or Ullmann coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” would be influenced by its molecular structure. For example, a related compound, “N-(3-bromophenyl)acetamide”, has a molecular weight of 214.063, a density of 1.5097, and a melting point of 87-89 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyrimidine Derivatives: Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of various pyrimidine derivatives, including those related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. They investigated their antimicrobial activities, demonstrating the potential use of these compounds in fighting microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiviral Activity
- Antiviral Potential of Pyrimidine Analogues: Hocková et al. (2003) conducted research on 2,4-diaminopyrimidine derivatives, which are structurally related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. Their study focused on the inhibitory activity against various viruses, highlighting the potential application of these compounds in antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anticancer and Anti-inflammatory Properties
- Novel Pyrazolopyrimidines as Anticancer Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, and evaluated them for their anticancer properties. This study opens avenues for the use of such compounds in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
- Analgesic and Anti-inflammatory Applications: Chhabria et al. (2007) explored the synthesis of aminopyrimidines, which bear structural similarities to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. Their research focused on evaluating these compounds for potential analgesic and anti-inflammatory applications (Chhabria, Bhatt, Raval, & Oza, 2007).
Synthesis of Dasatinib
- Role in the Synthesis of Antitumor Agents: Zang Jia-liang et al. (2009) discussed the synthesis of Dasatinib, an antitumor agent, where intermediates structurally related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide were used. This highlights the compound's significance in the pharmaceutical synthesis of cancer treatments (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” could include exploring its potential uses in various fields such as medicine, biochemistry, or materials science. For instance, related compounds have been studied for their antibacterial, antitumor, and antiviral activities .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJHLGSHIHDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2618307.png)
![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2618308.png)

![3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2618312.png)
![2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one](/img/structure/B2618313.png)
![2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2618315.png)


![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)